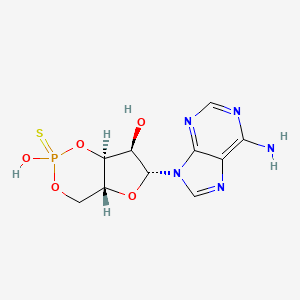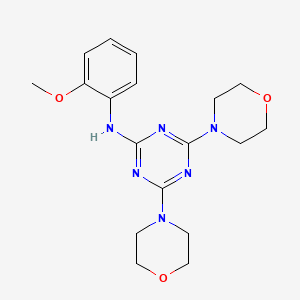
N-(2-methoxyphenyl)-4,6-bis(4-morpholinyl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-4,6-bis(4-morpholinyl)-1,3,5-triazin-2-amine is a member of methoxybenzenes and a substituted aniline.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiproliferative Properties
- Antimicrobial Activities : Certain derivatives of 1,3,5-triazine, which share a structural resemblance with N-(2-methoxyphenyl)-4,6-bis(4-morpholinyl)-1,3,5-triazin-2-amine, have shown antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives exhibited moderate activities against test microorganisms (Bektaş et al., 2007).
- Antiproliferative Activity : A series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives were synthesized, targeting EGFR/PI3K/AKT/mTOR signaling cascades. Certain compounds among these derivatives showed promising antiproliferative activity against cancer cell lines, suggesting a potential therapeutic application in cancer treatment (Shawish et al., 2022).
Photopolymerization and Material Synthesis
- Photoinitiation for Polymerization : Derivatives of 1,3,5-triazine, including those structurally related to N-(2-methoxyphenyl)-4,6-bis(4-morpholinyl)-1,3,5-triazin-2-amine, have been used as photoinitiators under LED exposure, contributing to free radical photopolymerization of (meth)acrylates. This application demonstrates the material's potential in advanced manufacturing technologies, such as 3D printing (Zhang et al., 2014).
- Dental Composite Creation : Certain triazine derivatives were used as visible light photo-initiators for creating dental composites, demonstrating their applicability in dental material sciences. The use of these compounds resulted in increased cure rates and higher final conversion compared to traditional systems (Song et al., 2014).
Molecular Structure and Material Properties
- Crystal Structure Analysis : The crystal structure of certain 1,3,5-triazine derivatives, including those related to N-(2-methoxyphenyl)-4,6-bis(4-morpholinyl)-1,3,5-triazin-2-amine, was studied, providing insights into their molecular conformations and interactions. Such studies are crucial for understanding the material's properties and potential applications (Fridman et al., 2003).
- Electron Mobility and OLED Improvement : Triazine compounds have been used as electron-transport layers in organic light-emitting diodes (OLEDs), significantly improving their driving voltages, power conversion efficiencies, and operational stability. This application underscores the material's significance in the development of advanced electronic devices (Matsushima et al., 2010).
Eigenschaften
Produktname |
N-(2-methoxyphenyl)-4,6-bis(4-morpholinyl)-1,3,5-triazin-2-amine |
|---|---|
Molekularformel |
C18H24N6O3 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H24N6O3/c1-25-15-5-3-2-4-14(15)19-16-20-17(23-6-10-26-11-7-23)22-18(21-16)24-8-12-27-13-9-24/h2-5H,6-13H2,1H3,(H,19,20,21,22) |
InChI-Schlüssel |
PYEYOUDHDVXHAG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Kanonische SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(5Z,8E,13Z)-12-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1240448.png)


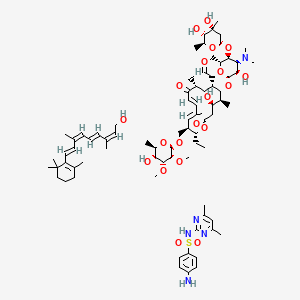
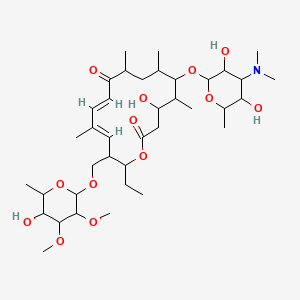
![(4-Chloro-2-methyl-3-pyrazolyl)-[4-(2-ethoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1240457.png)


![(E)-7-[(1S,4R,5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B1240460.png)
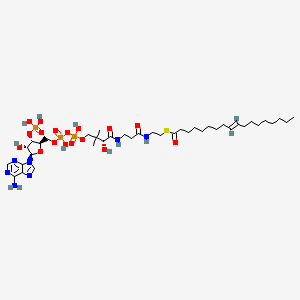
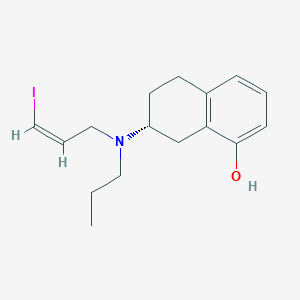
![7-[(1R,2R)-2-[(E,3S)-3-(1-butylcyclobutyl)-3-hydroxyprop-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1240464.png)
![methyl 2-[(5R,6R,13S,14S,16S)-14-acetyloxy-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1240468.png)
